molecular formula C6H9Cl B2547382 1-(Chloromethyl)-3-methylidenecyclobutane CAS No. 2287300-10-9

1-(Chloromethyl)-3-methylidenecyclobutane

Cat. No.: B2547382
CAS No.: 2287300-10-9
M. Wt: 116.59
InChI Key: ZWHYJCFDFNJUAV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methylidenecyclobutane is an organic compound characterized by a cyclobutane ring with a chloromethyl group and a methylene group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methylidenecyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of cyclobutene derivatives. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-methylidenecyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The methylene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used under controlled conditions to add across the double bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include alcohols, ethers, and amines.

    Addition Reactions: Products include halogenated cyclobutanes and other substituted derivatives.

    Oxidation and Reduction: Products include cyclobutanols, cyclobutanones, and fully reduced hydrocarbons.

Scientific Research Applications

1-(Chloromethyl)-3-methylidenecyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: Research into its potential as a precursor for drug development is ongoing, with studies focusing on its ability to form stable, bioactive compounds.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced strength or chemical resistance.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-methylidenecyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In addition reactions, the methylene group acts as a nucleophile, attacking electrophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application, but generally involve interactions with nucleophilic or electrophilic sites on other molecules.

Comparison with Similar Compounds

    1-(Bromomethyl)-3-methylidenecyclobutane: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-(Hydroxymethyl)-3-methylidenecyclobutane: Contains a hydroxyl group instead of a chlorine atom, making it more reactive in certain types of chemical reactions.

    1-(Methoxymethyl)-3-methylidenecyclobutane: Features a methoxy group, which can influence its solubility and reactivity.

Uniqueness: 1-(Chloromethyl)-3-methylidenecyclobutane is unique due to the presence of both a chloromethyl group and a methylene group on a cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-3-methylidenecyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-5-2-6(3-5)4-7/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYJCFDFNJUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287300-10-9
Record name 1-(chloromethyl)-3-methylidenecyclobutane
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